1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole
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Overview
Description
1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of nitro and sulfonyl groups, which impart unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzotriazole precursor, followed by sulfonylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The industrial production methods may involve large-scale nitration and sulfonylation processes, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole involves its interaction with molecular targets through various non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. The nitro and sulfonyl groups also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-[2-Nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole include other benzotriazole derivatives with different substituents. For example:
1-(Methylsulfonyl)-1H-benzotriazole: Known for its use as an activating agent for carboxylic acids.
1-(Phenylsulfonyl)-1H-benzotriazole: Used in the synthesis of various heterocyclic compounds.
1-(3-Pyridinylsulfonyl)-1H-benzotriazole: Investigated for its corrosion inhibition properties. The uniqueness of this compound lies in its specific combination of nitro and sulfonyl groups, which impart distinct chemical properties and reactivity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
1-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O6S/c24-22(25)12-4-3-5-13(10-12)30(28,29)14-8-9-17(18(11-14)23(26)27)21-16-7-2-1-6-15(16)19-20-21/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKKTXDQLLVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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